N-(3,5-difluorobenzyl)-1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide
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Overview
Description
N-[(3,5-difluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a piperidine ring, a pyridine ring, and an oxadiazole ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-difluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives under high pressure and temperature conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine intermediate.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids under acidic conditions.
Final Coupling: The final step involves coupling the 3,5-difluorophenylmethyl group with the previously formed intermediate through a condensation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting neurological disorders due to its unique structure.
Pharmacology: The compound can be studied for its binding affinity to various receptors, providing insights into its potential therapeutic effects.
Biological Research: It can be used in studies involving cell signaling pathways and enzyme inhibition.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(3,5-difluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[(3,5-difluorophenyl)methyl]-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide
- **N-[(3,5-difluorophenyl)methyl]-1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide
Uniqueness
N-[(3,5-difluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is unique due to the presence of both fluorine atoms and the oxadiazole ring, which can significantly influence its chemical reactivity and biological activity. The combination of these structural features makes it distinct from other similar compounds and potentially more effective in its applications.
Properties
Molecular Formula |
C26H23F2N5O2 |
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Molecular Weight |
475.5 g/mol |
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H23F2N5O2/c27-20-13-17(14-21(28)15-20)16-30-25(34)19-8-11-33(12-9-19)24-22(7-4-10-29-24)26-31-23(32-35-26)18-5-2-1-3-6-18/h1-7,10,13-15,19H,8-9,11-12,16H2,(H,30,34) |
InChI Key |
WIIDOGGCUFTTHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC(=CC(=C2)F)F)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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